molecular formula C10H11ClF3NO3 B2366999 2-(Trifluoromethoxy)-l-phenylalanine CAS No. 1103894-71-8

2-(Trifluoromethoxy)-l-phenylalanine

Cat. No.: B2366999
CAS No.: 1103894-71-8
M. Wt: 285.65
InChI Key: FAWHZAICPUZTNW-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethoxy)-l-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring of l-phenylalanine

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)-l-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the trifluoromethoxy group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted quinones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethoxy)-l-phenylalanine is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

(2S)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPKLBNKYRAICX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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